![molecular formula C15H19N3O3S B2480993 N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide CAS No. 1173077-36-5](/img/structure/B2480993.png)
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide
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Overview
Description
Pyrazole derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological and chemical properties. These compounds often serve as key intermediates in the synthesis of more complex molecules due to their reactivity and versatility.
Synthesis Analysis
Pyrazole compounds can be synthesized through various methods, including the condensation of hydrazines with 1,3-diketones or aldehydes. For example, the synthesis of 1,5-diarylpyrazole derivatives involves the preparation of sulfonamide-containing pyrazole derivatives through extensive structure-activity relationship (SAR) work, highlighting the importance of functional group modification in tuning the properties of these compounds (Penning et al., 1997).
Molecular Structure Analysis
The structure of pyrazole derivatives is crucial in determining their chemical reactivity and biological activity. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR), are used for structure elucidation. For instance, detailed structure elucidation of a new cannabimimetic designer drug, a pyrazole derivative, was achieved using NMR and mass spectrometry (Girreser et al., 2016).
Scientific Research Applications
1. Hypoglycemic Properties
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide and its derivatives have been explored for their hypoglycemic properties. Research indicates that certain pyrazole compounds, such as 3,5-dimethylpyrazole, possess potent hypoglycemic activity. This activity is distinct from insulin and other hypoglycemic agents, potentially acting through plasma free fatty acid modulation and glucose oxidation (Gerritsen & Dulin, 1965).
2. Antidepressant Potential
Pyrazole derivatives have been identified as potential antidepressants with reduced side effects. A specific compound, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, demonstrated antidepressant efficacy comparable to imipramine in animal models without significant anticholinergic action (Bailey et al., 1985).
3. Agricultural Applications
In the agricultural field, 3,4-Dimethylpyrazole phosphate (DMPP) is a novel nitrification inhibitor. It effectively reduces nitrate leaching and potentially lowers nitrous oxide emissions, enhancing crop yield and reducing the need for nitrogen fertilization (Zerulla et al., 2001).
4. Anti-inflammatory and Analgesic Activities
Pyrazole derivatives show promise in anti-inflammatory and analgesic applications. For instance, 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives exhibited notable analgesic activities, akin to aminopyrine, suggesting their potential in pain management (Kuo, Huang, & Nakamura, 1984).
5. Anticancer Properties
Some pyrazole derivatives have been explored for their anticancer effects. A study on N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide and related compounds demonstrated potential anticancer activities, highlighting the therapeutic promise of these compounds in oncology (Metwally, Abdelrazek, & Eldaly, 2016).
6. Hypoglycemic and Antilipolytic Agent for Diabetes Treatment
The complex 1,5-Bis(3,5-dimethylpyrazol-1-yl)-3-oxapentane diacetatocopper was identified as having hypoglycemic properties. This complex effectively reduced blood glucose levels, although it caused histopathological changes in the pancreas of rats, suggesting a need for further safety evaluation (Nofa, Lampatov, & Lepilov, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar pyrazole structure have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
The exact mode of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide is currently unknown due to the lack of specific studies on this compound. It is likely that the compound interacts with its targets in a way that disrupts their normal function, leading to the observed pharmacological effects .
Biochemical Pathways
Given the known antileishmanial and antimalarial activities of similar pyrazole compounds, it is likely that the compound affects pathways related to these diseases .
Pharmacokinetics
The compound’s predicted properties such as melting point, boiling point, and density suggest that it may have good bioavailability .
Result of Action
Based on the known effects of similar compounds, it is likely that the compound disrupts normal cellular processes, leading to the observed pharmacological effects .
properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-4-6-13(7-5-11)22(20,21)9-8-15(19)16-14-10-12(2)17-18(14)3/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNYRRCBDLNGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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